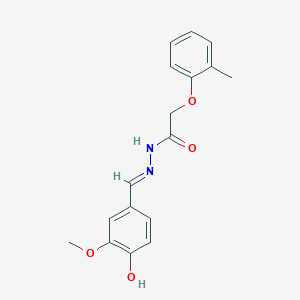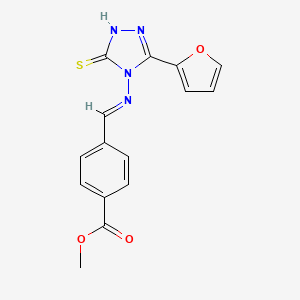
2-((1,1'-Biphenyl)-4-yloxy)-N'-cyclohexylidenepropanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1,1’-Biphenyl)-4-yloxy)-N’-cyclohexylidenepropanohydrazide is an organic compound that features a biphenyl moiety linked to a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1’-Biphenyl)-4-yloxy)-N’-cyclohexylidenepropanohydrazide typically involves the following steps:
Formation of the biphenyl ether: This can be achieved through a nucleophilic substitution reaction where 4-bromobiphenyl reacts with sodium phenoxide.
Hydrazide formation: The biphenyl ether is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Cyclohexylidene formation: Finally, the hydrazide is condensed with cyclohexanone under acidic conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-((1,1’-Biphenyl)-4-yloxy)-N’-cyclohexylidenepropanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl moiety, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: The major products would include carboxylic acids or ketones.
Reduction: The major product would be the corresponding amine.
Substitution: Products would include nitro or halogenated derivatives of the biphenyl moiety.
Scientific Research Applications
2-((1,1’-Biphenyl)-4-yloxy)-N’-cyclohexylidenepropanohydrazide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory or anticancer properties.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-((1,1’-Biphenyl)-4-yloxy)-N’-cyclohexylidenepropanohydrazide involves its interaction with specific molecular targets. The biphenyl moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the hydrazide group can form covalent bonds with proteins, inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings.
2-(4-biphenyl)propionic acid: A compound with a similar biphenyl structure but different functional groups.
Uniqueness
2-((1,1’-Biphenyl)-4-yloxy)-N’-cyclohexylidenepropanohydrazide is unique due to its combination of a biphenyl moiety with a hydrazide group, which imparts specific chemical reactivity and biological activity not found in simpler biphenyl derivatives .
Properties
CAS No. |
302909-30-4 |
|---|---|
Molecular Formula |
C21H24N2O2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-(cyclohexylideneamino)-2-(4-phenylphenoxy)propanamide |
InChI |
InChI=1S/C21H24N2O2/c1-16(21(24)23-22-19-10-6-3-7-11-19)25-20-14-12-18(13-15-20)17-8-4-2-5-9-17/h2,4-5,8-9,12-16H,3,6-7,10-11H2,1H3,(H,23,24) |
InChI Key |
QXDQIRNNRIRUSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NN=C1CCCCC1)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11977271.png)

![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(1-methyl-1H-pyrrol-2-YL)methylidene]acetohydrazide](/img/structure/B11977283.png)
![5'-Bromo-2-(4-bromophenyl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B11977290.png)

![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11977301.png)
![Methyl (2E)-2-[4-(allyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11977306.png)
![N-(4-methoxyphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11977311.png)
![3-(4-bromophenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11977318.png)
![(Z)-2-(1,3-benzothiazol-2-yl)-1-{2,4-bis[(2,2-dimethylpropanoyl)oxy]-5-ethylphenyl}ethenyl pivalate](/img/structure/B11977322.png)
![methyl 4-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B11977334.png)
![4-(7,9-Dichloro-5-cyclohexyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenyl methyl ether](/img/structure/B11977335.png)

![5'-Bromo-9-chloro-2-(4-chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B11977343.png)
